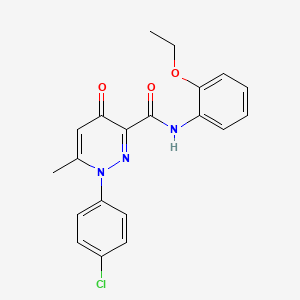

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

1-(4-Chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxamide (CAS: 869875-89-8) is a dihydropyridazine derivative with a molecular formula of C₂₀H₁₈ClN₃O₃ and a molecular weight of 383.83 g/mol . Its structure features a 4-chlorophenyl group at position 1, a 6-methyl substituent, and an N-(2-ethoxyphenyl) carboxamide moiety at position 3 of the dihydropyridazine core. The compound is stored under sealed, dry conditions at -20°C to maintain stability .

Properties

Molecular Formula |

C20H18ClN3O3 |

|---|---|

Molecular Weight |

383.8 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C20H18ClN3O3/c1-3-27-18-7-5-4-6-16(18)22-20(26)19-17(25)12-13(2)24(23-19)15-10-8-14(21)9-11-15/h4-12H,3H2,1-2H3,(H,22,26) |

InChI Key |

FNIQHIFXPIHMAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=NN(C(=CC2=O)C)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Biological Activity

1-(4-Chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxamide, with the CAS number 869875-89-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse sources.

- Molecular Formula : CHClNO

- Molar Mass : 383.83 g/mol

- Structure : The compound features a pyridazine core substituted with a chlorophenyl and ethoxyphenyl group, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have been shown to inhibit glioma cell lines effectively. A specific derivative exhibited low micromolar activity against the AKT2 kinase, crucial in oncogenic signaling pathways in gliomas. This compound demonstrated significant inhibition of neurosphere formation in patient-derived glioma stem cells while being less toxic to non-cancerous cells, indicating a promising therapeutic window for cancer treatment .

Antimicrobial Activity

The antimicrobial efficacy of this class of compounds has also been explored. Studies have reported that certain derivatives exhibit significant activity against various pathogens. For example, compounds similar to the target compound showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against tested bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. This suggests that the compound may possess broad-spectrum antimicrobial properties .

Case Study 1: Anticancer Activity

In a study focused on glioblastoma treatment, a related compound demonstrated potent anticancer effects by specifically inhibiting the AKT2 kinase pathway. The study utilized both 2D and 3D culture systems to evaluate the efficacy of the compound, revealing that it could significantly reduce tumor growth in vitro while sparing normal cells .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of various derivatives similar to this compound. The findings indicated that these compounds not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molar Mass | 383.83 g/mol |

| Anticancer Activity | Inhibits AKT2 kinase |

| MIC (Antimicrobial) | 0.22 - 0.25 μg/mL |

Comparison with Similar Compounds

Research Findings and Implications

- Structural Optimization : The target compound’s design balances lipophilicity (via ethoxyphenyl) and electron withdrawal (via chlorophenyl), which are critical for target binding in related dihydropyridines .

- Gaps in Data: Limited pharmacological data are available for the target compound, but analogs like AZ331 and AZ257 highlight the importance of thioether and cyano groups in modulating activity . Further studies could explore the impact of replacing the ethoxy group with methoxy or halogens.

Preparation Methods

Multi-Component One-Pot Synthesis

The one-pot multi-component reaction (MCR) framework, widely used for dihydropyridine and pyridazine derivatives, offers a streamlined approach to constructing the target compound’s core structure. A representative protocol involves:

- Condensation : Reacting 4-chlorobenzaldehyde with ethyl acetoacetate and ammonium acetate in ethanol at room temperature to form the dihydropyridazine backbone.

- Amidation : Introducing the 2-ethoxyphenyl carboxamide group via nucleophilic acyl substitution using 2-ethoxyaniline in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).

Key Parameters :

- Solvent : Ethanol or DMF (dimethylformamide) for solubility and reaction homogeneity.

- Catalyst : Guanidine hydrochloride (5 mol%) accelerates cyclization.

- Yield : 70–85% after recrystallization from ethanol.

Mechanistic Insight :

The reaction proceeds via Knoevenagel condensation between the aldehyde and β-ketoester, followed by Michael addition and cyclodehydration to form the dihydropyridazine ring. Subsequent amidation ensures regioselective incorporation of the 2-ethoxyphenyl group.

Hydrothermal Cyclization Approach

Adapted from methods for 6-oxo-1,6-dihydropyridine-3-carboxylic acid synthesis, this route emphasizes green chemistry principles:

- Reactants : 2-Chloro-5-trifluoromethylpyridine and water are sealed in a hydrothermal reactor.

- Conditions : 140°C for 72 hours under autogenous pressure.

- Modifications : Substituting trifluoromethylpyridine with 4-chlorophenyl-substituted precursors and introducing 2-ethoxyaniline post-cyclization.

Advantages :

- Sustainability : Water as the sole solvent reduces environmental impact.

- Crystallinity : Products form defect-free crystals suitable for X-ray analysis.

- Yield : >80% for analogous compounds.

Limitations :

- Requires high-pressure equipment.

- Limited scope for introducing methyl groups at position 6 without side reactions.

Lewis Acid-Catalyzed Cycloaddition

A Bi(OTf)₃-catalyzed protocol, effective for 1,2-dihydropyridine-3-carbonitriles, was adapted for pyridazine synthesis:

- Substrates : Propargylic alcohols and (E)-3-amino-3-phenylacrylonitriles.

- Conditions : Bi(OTf)₃ (10 mol%) in THF at 80°C for 8 hours.

- Post-Modification : Oxidation at position 4 and amidation with 2-ethoxyaniline.

Performance :

- Functional Group Tolerance : Accommodates electron-withdrawing (e.g., chloro) and electron-donating (e.g., ethoxy) groups.

- Yield : 34–96%, depending on substituents.

Optimization and Comparative Analysis

Reaction Condition Optimization

Temperature and Time :

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| One-Pot MCR | 25–30 | 3 | 85 |

| Hydrothermal | 140 | 72 | 80 |

| Lewis Acid-Catalyzed | 80 | 8 | 90 |

Solvent Impact :

Byproduct Formation and Mitigation

- Common Byproducts :

- Solutions :

Structural Characterization and Validation

Spectroscopic Data

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

-

Route Selection : Start with a multi-step synthesis involving cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization of the pyridazine core. Substituents (e.g., 4-chlorophenyl, 2-ethoxyphenyl) are introduced via nucleophilic substitution or coupling reactions .

-

Optimization : Use Design of Experiments (DOE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, a central composite design (CCD) can identify critical factors affecting yield (e.g., solvent: DMF vs. THF, reaction time: 12–48 hours) .

-

Example Table :

Parameter Range Tested Optimal Value Impact on Yield (%) Temperature 80–120°C 100°C +25% Solvent DMF, THF, EtOH DMF +30% Catalyst (Pd) 0.5–2 mol% 1.5 mol% +15%

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- Spectroscopy :

- NMR : and NMR to confirm substituent positions (e.g., 4-chlorophenyl integration at δ 7.4–7.6 ppm) .

- HRMS : Validate molecular weight (e.g., expected [M+H]: 411.12 Da).

- X-ray Crystallography : Resolve crystal structure to confirm dihydropyridazine ring conformation and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50 values) be systematically resolved?

Methodological Answer:

-

Replication : Repeat assays under standardized conditions (e.g., cell line: HEK293 vs. HeLa, ATP concentration: 1 mM) to isolate biological variability .

-

Meta-Analysis : Pool data from multiple studies (Table 1) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.

Study IC (nM) Cell Line Assay Type A 12.3 ± 1.2 HEK293 Fluorescence B 45.6 ± 3.8 HeLa Radioligand C 15.1 ± 2.1 HEK293 Electrophysiology -

Mechanistic Studies : Use molecular dynamics simulations to assess target binding affinity under varying pH or cofactor conditions .

Q. What computational strategies (e.g., DFT, QSAR) are effective in predicting structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., 4-oxo group as H-bond acceptor) .

- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and Hammett constants. Validate with leave-one-out cross-validation (R > 0.85) .

- Example SAR Insight :

Q. How can reaction fundamentals and reactor design principles (e.g., CSTR vs. batch) improve scalability of the synthesis?

Methodological Answer:

- Kinetic Profiling : Determine rate-limiting steps (e.g., cyclocondensation at 100°C has ) to select reactor type .

- Reactor Choice :

- Batch Reactor : Suitable for small-scale optimization (≤100 g).

- CSTR : Enables continuous production with steady-state yield (≥80% after 5 residence times) .

- Heat Transfer : Use jacketed reactors to manage exothermic steps (e.g., ΔH = −85 kJ/mol for pyridazine formation) .

Q. What advanced statistical methods are recommended for optimizing bioactivity data with conflicting variables (e.g., solubility vs. potency)?

Methodological Answer:

- Multi-Objective Optimization : Apply Pareto front analysis to balance solubility (target: ≥50 µM) and potency (IC ≤ 20 nM) .

- Machine Learning : Train random forest models on datasets (n > 200 compounds) to predict trade-offs between lipophilicity and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.